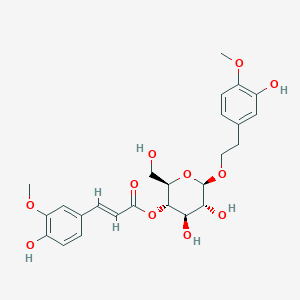
去鼠李糖马蒂诺苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The total synthesis of natural products, such as marine macrolide glycosides, employs methodologies that could be relevant for synthesizing Desrhamnosylmartynoside. For instance, the synthesis of (-)-lyngbyaloside B and 13-demethyllyngbyaloside B involves esterification, ring-closing metathesis, and glycosylation, which are crucial for constructing complex glycoside molecules (Fuwa et al., 2016) (Fuwa et al., 2013).
Molecular Structure Analysis The elucidation of molecular structures, especially for complex glycosides, typically involves chemical and spectral data. For example, the structure of isomartynoside, a compound related to martynoside, was determined using such data, highlighting the importance of spectral analysis in understanding the molecular architecture of similar compounds (Çalış et al., 1984).
Chemical Reactions and Properties Desrhamnosylmartynoside, by nature of being a glycoside, would undergo chemical reactions characteristic of this class of compounds. Glycosylation, the reaction forming glycosidic bonds, is fundamental to synthesizing glycosides. Advanced chemical ligation techniques, as seen in protein synthesis, demonstrate the intricate nature of forming specific bonds that might be applicable in synthesizing complex glycosides (Harpaz et al., 2010).
Physical Properties Analysis Understanding the physical properties of complex molecules like Desrhamnosylmartynoside involves studying their molecular motion, diffusion, and interaction with solvents. Deep Eutectic Solvents (DESs) have been studied for their role in affecting the molecular motion and diffusion of compounds, providing insights into the solubility and mobility of similar complex molecules (D'agostino et al., 2011).
Chemical Properties Analysis The chemical properties of Desrhamnosylmartynoside would include its reactivity, stability, and interaction with other chemicals. Studies on the synthesis and properties of related nucleosides and glycosides offer insights into how these compounds behave in chemical reactions, such as glycosidic bond formation and hydrolysis (Seela et al., 2006).
科学研究应用
生物技术和生物工程应用
由于低挥发性、不可燃性、化学和热稳定性以及高溶解度等独特特性,深共熔溶剂 (DES) 已在医疗和生物技术领域显示出前景。这些特性使 DES 特别适用于各种应用,包括作为化学、电化学和生物领域的溶剂。只要确认其安全性和低毒性,DES 在生物技术中的潜力是巨大的。这对于它们在生物应用中的采用至关重要,因为与复杂生物系统的相互作用可能是敏感的 (Y. Mbous 等人,2017 年)。
聚合物科学与工程
在聚合物科学与工程中,DES 已被确定为绿色和可持续技术的重要工具。它们在聚合物合成、萃取、改性以及 DES-聚合物产品开发中的应用凸显了这些溶剂的多功能性和环保性。DES 与聚合物的结合为创造“更绿色”的材料开辟了新途径,强调了在该领域进一步研究的必要性 (A. Roda 等人,2019 年)。
在新材料生产中的应用
探索 DES 在生产新的复杂材料中的作用与追求可持续和生态高效的工艺相一致。DES 以其经济、实用和环境优势脱颖而出,使其适用于创造创新材料。它们在聚合物、金属沉积、纳米材料科学和传感技术中的作用凸显了其广泛的潜在应用。DES 的独特特性促进了新材料的开发,展示了这些溶剂在材料科学中的变革性影响 (L. I. Tomé 等人,2018 年)。
治疗性和基于氨基酸的深共熔溶剂
治疗性深共熔溶剂 (THEDES) 和基于氨基酸的 DES (AADES) 的设计凸显了 DES 在制药中的创新应用。这些溶剂已被开发用于提高药物疗效和提取植物化学物质等应用。THEDES 和 AADES 特别以其无毒性、可回收性和可生物降解性而著称,代表了为医疗和生物应用配制更绿色化学品的重大进步 (Md Sajjadur Rahman 等人,2020 年)。
作用机制
安全和危害
属性
IUPAC Name |
[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDWUNTJMTTBI-PMTAATDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-nitroso-2-thiophen-2-yl-imidazo[1,2-a]pyridine](/img/no-structure.png)

